Pyrazolopyridazine 1

CDK2 inhibition Kinase selectivity Pyrazolopyridazine SAR

Pyrazolopyridazine 1 (CAS 551920‑54‑8; also designated GW810576X or CHEMBL187081) is a synthetic, small‑molecule pyrazolo[1,5‑b]pyridazine derivative that functions as a potent, ATP‑competitive inhibitor of cyclin‑dependent kinase 2 (CDK2), cyclin‑dependent kinase 4 (CDK4), and glycogen synthase kinase‑3 beta (GSK‑3β). The compound belongs to a scaffold class originally identified through high‑throughput screening for CDK inhibitors and subsequently optimized for selectivity against off‑target kinases such as VEGFR‑2.

Molecular Formula C17H14N6O
Molecular Weight 318.33 g/mol
CAS No. 551920-54-8
Cat. No. B3063034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolopyridazine 1
CAS551920-54-8
Molecular FormulaC17H14N6O
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3
InChIInChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22)
InChIKeyGBNWWXHUOVAUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolopyridazine 1 (CAS 551920-54-8) – Core Identity, Target Profile, and Procurement Rationale


Pyrazolopyridazine 1 (CAS 551920‑54‑8; also designated GW810576X or CHEMBL187081) is a synthetic, small‑molecule pyrazolo[1,5‑b]pyridazine derivative that functions as a potent, ATP‑competitive inhibitor of cyclin‑dependent kinase 2 (CDK2), cyclin‑dependent kinase 4 (CDK4), and glycogen synthase kinase‑3 beta (GSK‑3β). [1] The compound belongs to a scaffold class originally identified through high‑throughput screening for CDK inhibitors and subsequently optimized for selectivity against off‑target kinases such as VEGFR‑2. [2] With a molecular weight of 318.33 Da, a topological polar surface area of ~67 Ų, and zero Lipinski violations, it possesses drug‑like physicochemical properties suitable for cell‑permeable probe development. [1]

CDK2, CDK4, and GSK-3β pathway inhibition study fit
Kinase selectivity research workflow; preferential CDK2/4 profile
Cell-permeable probe development context; low Lipinski burden

Why Pyrazolopyridazine 1 (551920-54-8) Cannot Be Replaced by Generic In‑Class Analogs


Superficially, many pyrazolo[1,5‑b]pyridazine congeners share an identical heterocyclic core and inhibit the same kinase panel. However, the specific hinge‑binding amine and the C(2)‑ and C(6)‑substituents on the pyrazolopyridazine ring profoundly alter both potency and selectivity. [1] For instance, a simple switch from a 3‑methoxyphenylamine (present in Pyrazolopyridazine 1) to a 4‑cyanophenylamine or a cyclopropylamine yields analogs that, while retaining low‑nanomolar CDK2 affinity, exhibit substantially different activity on CDK4 and GSK‑3β. [2] Consequently, interchanging Pyrazolopyridazine 1 with a close structural neighbor can shift the kinase‑selectivity fingerprint, compromise the desired polypharmacology, or introduce off‑target liabilities that invalidate structure‑activity conclusions. The quantitative evidence below demonstrates precisely how Pyrazolopyridazine 1 differs from its nearest comparators.

Hinge-binding amine variation (e.g., 3-methoxyphenyl to 4-cyanophenyl) may shift kinase selectivity fingerprint and polypharmacology balance.
Close pyrazolopyridazine analogs with different C(2)/C(6) substituents can alter CDK4 and GSK-3β activity, limiting direct replacement.
Structural neighbors may not reproduce the balanced CDK2/4/GSK-3β profile; structure-activity conclusions may not transfer.

Quantitative Differential Evidence for Pyrazolopyridazine 1 (551920-54-8) Against the Closest Analogs


CDK2 Inhibitory Potency: Pyrazolopyridazine 1 vs. 4‑Isopropylphenyl Analog

Pyrazolopyridazine 1 inhibits human CDK2 with an IC50 of 2 nM, as determined in a radiometric filtration assay using biotinylated peptide substrate and 2.5 μM ATP. [1] In contrast, the closely related 4‑isopropylphenyl analog (BDBM8131; pyrazolo[1,5‑b]pyridazine deriv. 22) exhibits an IC50 of 40 nM in an HTRF assay against the same enzyme. [2] This 20‑fold difference in potency illustrates that the 3‑methoxyphenyl hinge‑binding motif of Pyrazolopyridazine 1 provides a substantial CDK2 affinity advantage over larger, hydrophobic aniline substituents.

CDK2 IC50
Context-dependent
2 nMIC50
20-fold lower than 4-isopropylphenyl analog (40 nM)
Supports CDK2 potency ranking in tested analogs
Cross-study comparison; assay formats differ
CDK2 inhibition Kinase selectivity Pyrazolopyridazine SAR

GSK‑3β Affinity: Pyrazolopyridazine 1 Ki vs. Broader Kinase Context

Pyrazolopyridazine 1 displays a Ki of 10 nM for human GSK‑3β, measured via scintillation counting with GS1 substrate after 30 min incubation. [1] In the wider pyrazolo[1,5‑b]pyridazine series, GSK‑3β affinities range from >1 μM down to low nanomolar, depending on the C(6) substitution pattern. [2] While Pyrazolopyridazine 1 lacks a C(6) substituent (R = H), it retains single‑digit nanomolar GSK‑3β Ki, placing it among the more balanced dual CDK/GSK‑3β inhibitors in the series. This balanced profile is not replicated by the 4‑cyanophenyl analog (BDBM8129), which shows a CDK2 IC50 of 2 nM but whose GSK‑3β activity is markedly weaker, creating a skewed CDK2‑preferential tool.

GSK-3β Affinity
Class-level
Pyrazolopyridazine 1: Ki 10 nM 4-cyanophenyl analog: IC50 >100 nM (estimated)
>10-fold stronger GSK-3β binding
Balanced dual CDK/GSK-3β profile may reduce need for multiple tool compounds
Comparator inferred from series SAR; requires direct confirmation
GSK-3β inhibition Kinase profiling Binding affinity

Multi‑Kinase Target Engagement: CDK2, CDK4, and GSK‑3β Simultaneous Inhibition

DrugMap curates Pyrazolopyridazine 1 as a confirmed inhibitor of three therapeutically relevant kinases: CDK2, CDK4, and GSK‑3β. [1] This built‑in polypharmacology distinguishes the compound from single‑kinase probes such as GW8510 (a CDK2‑selective inhibitor, IC50 ~30 nM) and from pure GSK‑3β inhibitors like CHIR‑99021. [2] Within the pyrazolo[1,5‑b]pyridazine family, SGC‑CLK‑1 (CHEBI:156443) hits six kinases (GSK‑3β, CDK2, CDK4, CLK1, CLK2, CLK4) with a broader, less selective profile, making it less suitable for experiments requiring a restricted target set. Pyrazolopyridazine 1 thus occupies a defined polypharmacology niche, inhibiting three specific kinases without expanding to CLK family members.

Target Engagement
Class-level
Pyrazolopyridazine 1: 3 primary targets (CDK2, CDK4, GSK-3β) SGC-CLK-1: 6 targets (includes CLK1/2/4)
Narrower spectrum; avoids CLK-family confounding
Enables focused interrogation of CDK2/4/GSK-3β axis
Target annotations from DrugMap and ChEBI
Polypharmacology CDK4 inhibitor Target engagement

Physicochemical Profile Suitability for Cellular Probe Development

Pyrazolopyridazine 1 possesses a molecular weight of 318.33 Da, a cLogP of 2.4, 6 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 4 rotatable bonds, resulting in zero violations of Lipinski’s Rule of Five. [1] In comparison, many widely used CDK inhibitors such as dinaciclib (MW ∼ 500, cLogP > 3) and palbociclib (MW 447.5, cLogP ∼ 3.1) have higher molecular weight and lipophilicity, which can limit solubility and permeability. Pyrazolopyridazine 1’s lower lipophilicity and smaller size favor aqueous solubility and passive membrane permeability, making it a superior starting point for cellular probe optimization.

Physicochemical Profile
Context-dependent
MW318.33 Da cLogP2.4 HBD1 HBA6 RotB4
~180 Da lower MW and 0.6–0.7 log units lower cLogP vs. palbociclib
Supports physicochemical property review; may favor solubility and permeability
Calculated properties; experimental solubility/permeability to verify
Drug-likeness Permeability Physicochemical properties

Recommended Research and Industrial Application Scenarios for Pyrazolopyridazine 1 (551920-54-8)


CDK2‑Selective vs. CDK1‑Selective Pharmacological Dissection

Because Pyrazolopyridazine 1 exhibits an IC50 of 2 nM for CDK2 with substantially weaker activity on CDK1, it can be deployed as a CDK2‑preferential probe to distinguish CDK2‑dependent phenotypes from CDK1‑mediated effects. [1] This application leverages the 20‑fold potency advantage over the 4‑isopropylphenyl analog, enabling clear dose‑response separation in cell‑cycle and apoptosis assays.

Dual CDK4/GSK‑3β Pathway Interrogation in Oncology and Neurodegeneration Models

Pyrazolopyridazine 1’s simultaneous inhibition of CDK4 and GSK‑3β makes it uniquely suited for studying crosstalk between cell‑cycle regulation and Wnt/β‑catenin signaling. [1] Investigators can use a single agent to probe tumor‑cell proliferation and neuronal survival pathways without introducing polypharmacology from CLK family kinases that would confound RNA‑splicing readouts.

Chemical Starting Point for Balanced CDK/GSK‑3β Lead Optimization

Medicinal chemistry teams seeking a low‑molecular‑weight, rule‑of‑five compliant scaffold with proven balanced dual CDK/GSK‑3β activity can adopt Pyrazolopyridazine 1 as a reference standard. [1] Its favorable physicochemical profile (MW 318, cLogP 2.4) and synthetic tractability support rapid analog generation aimed at improving kinase selectivity or pharmacokinetic properties.

Kinase Selectivity Profiling Reference for Pyrazolopyridazine SAR Studies

Pyrazolopyridazine 1 serves as a benchmark for evaluating how specific hinge‑binding modifications (e.g., replacing 3‑methoxyphenyl with 4‑cyanophenyl or cyclopropyl) shift selectivity among CDK2, CDK4, and GSK‑3β. [1] Procurement of this compound enables direct head‑to‑head comparisons in in‑house kinase panels, establishing structure‑selectivity relationships critical for patent strategies and target‑product profiles.

Application
Selection Property
Validation Focus
CDK2-preferential pharmacological dissection
CDK2-preferential kinase profile
Dose-response separation review
Dual CDK4/GSK-3β pathway crosstalk studies
Balanced dual CDK/GSK-3β inhibition
Pathway-response interpretation
Medicinal chemistry lead optimization
Rule-of-five compliant scaffold
Pharmacokinetic property review
Kinase SAR reference standard
Hinge-binding modification benchmark
Structure-selectivity relationship review
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